molecular formula C11H7ClNNaO2S B1372040 Sodium 2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetate CAS No. 1209660-82-1

Sodium 2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetate

Cat. No.: B1372040
CAS No.: 1209660-82-1
M. Wt: 275.69 g/mol
InChI Key: BQLNGVVDWDHDEB-UHFFFAOYSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium 2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetate typically involves the reaction of 4-chlorobenzaldehyde with thiosemicarbazide to form 4-(4-chlorophenyl)-1,3-thiazol-2-amine. This intermediate is then reacted with chloroacetic acid in the presence of a base such as sodium hydroxide to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Sodium 2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Sodium 2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Sodium 2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetate involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Sodium 2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetate is unique due to its specific substitution pattern on the thiazole ring and the presence of the 4-chlorophenyl group. This unique structure contributes to its distinct chemical reactivity and biological activities .

Properties

IUPAC Name

sodium;2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClNO2S.Na/c12-8-3-1-7(2-4-8)9-6-16-10(13-9)5-11(14)15;/h1-4,6H,5H2,(H,14,15);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQLNGVVDWDHDEB-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CSC(=N2)CC(=O)[O-])Cl.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClNNaO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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